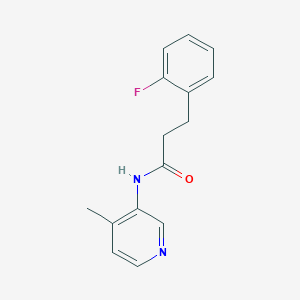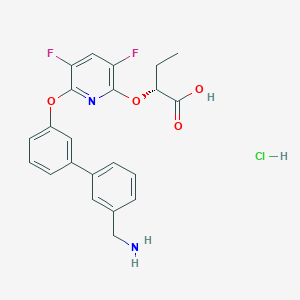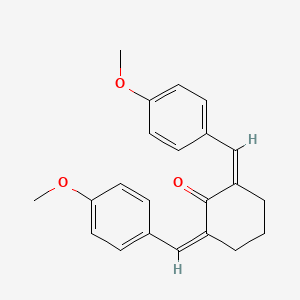
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide, also known as FMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide exerts its therapeutic effects through several mechanisms of action. In cancer research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and are often overexpressed in cancer cells. In neurological research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to activate the Nrf2/ARE pathway, which plays a role in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurological research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is that 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications and mechanisms of action.
Orientations Futures
There are several future directions for 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide research. In cancer research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide could be further studied for its potential as a combination therapy with other anticancer agents. In neurological research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide could be studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the pharmacokinetics and toxicology of 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide.
In conclusion, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide is a promising compound with potential therapeutic applications in cancer and neurological disorders. Further research is needed to fully understand its mechanisms of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide involves the reaction of 2-fluorobenzoyl chloride with 4-methyl-3-pyridylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide in high yield and purity.
Applications De Recherche Scientifique
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been studied for its potential therapeutic applications in several areas, including cancer and neurological disorders. In cancer research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. In neurological research, 3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-N-(4-methylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-11-8-9-17-10-14(11)18-15(19)7-6-12-4-2-3-5-13(12)16/h2-5,8-10H,6-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFPSTBMBIOUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride](/img/structure/B7451190.png)
![tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B7451196.png)





![N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B7451239.png)

![5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole](/img/structure/B7451249.png)
